molecular formula C14H22N2O2 B13478216 Benzyl (5-(methylamino)pentyl)carbamate

Benzyl (5-(methylamino)pentyl)carbamate

Cat. No.: B13478216
M. Wt: 250.34 g/mol
InChI Key: ZGFRTPYHCZCKGT-UHFFFAOYSA-N
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Description

Benzyl N-[5-(methylamino)pentyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[5-(methylamino)pentyl]carbamate typically involves the reaction of benzyl chloroformate with N-[5-(methylamino)pentyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of benzyl N-[5-(methylamino)pentyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[5-(methylamino)pentyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[5-(methylamino)pentyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Studied for its potential effects on biological systems and as a tool for modifying biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[5-(methylamino)pentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is often reversible, allowing for controlled modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[5-(methylamino)pentyl]carbamate is unique due to the presence of both the benzyl and N-[5-(methylamino)pentyl] groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

benzyl N-[5-(methylamino)pentyl]carbamate

InChI

InChI=1S/C14H22N2O2/c1-15-10-6-3-7-11-16-14(17)18-12-13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3,(H,16,17)

InChI Key

ZGFRTPYHCZCKGT-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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